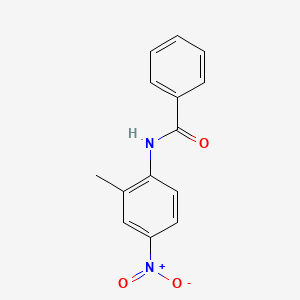

N-(2-methyl-4-nitrophenyl)benzamide

Description

General Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a critical class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif serves as a versatile scaffold in drug discovery and development, with a significant number of commercial drugs containing the benzamide core. nih.gov The prevalence of benzamides in pharmaceuticals is attributed to their ability to form stable interactions with biological targets, such as enzymes and receptors, primarily through hydrogen bonding and hydrophobic interactions. nanobioletters.com

In recent years, research has highlighted the diverse pharmacological potential of benzamide analogues, including their application as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. mdpi.com The adaptability of the benzamide structure allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. This modularity makes them attractive candidates for the development of new therapeutic agents and functional materials.

Significance of the Nitrophenyl and Methyl Substituents within Benzamide Frameworks

The specific properties of N-(2-methyl-4-nitrophenyl)benzamide are significantly influenced by the presence of the nitrophenyl and methyl groups. The nitro group (-NO2) is a potent electron-withdrawing group that can profoundly alter the electronic and steric properties of a molecule. Its inclusion in a drug's structure can impact its pharmacokinetic and pharmacodynamic profiles. researchgate.net The nitro group's presence can be crucial for the biological activity of some compounds, although it can also be associated with toxicity. researchgate.net In many cases, the nitro group is a key pharmacophore, and its reduction in biological systems can lead to the formation of reactive intermediates that exhibit therapeutic effects. researchgate.net

The methyl group (-CH3) , though seemingly simple, plays a crucial role in drug design. Its introduction can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. esisresearch.org Furthermore, the strategic placement of a methyl group can influence the conformation of the molecule, leading to enhanced binding affinity with its target. This is often referred to as the "magic methyl" effect, where a single methyl group can dramatically improve the potency of a compound. esisresearch.org The methyl group on the phenyl ring of this compound can therefore be expected to impact its biological activity and metabolic stability.

Historical Development and Current Research Trajectories for this compound and Its Structural Analogues

The historical development of this compound is intertwined with the broader exploration of substituted benzamides in medicinal chemistry. Early research into nitrophenyl derivatives focused on their synthesis and potential as intermediates for more complex molecules. For instance, the synthesis of related compounds like 2-nitro-N-(4-nitrophenyl)benzamide has been reported, with studies focusing on their crystal structure and spectroscopic properties. nih.gov

Current research trajectories for structural analogues of this compound are diverse and highlight the ongoing interest in this chemical class. Studies on related N-arylbenzamides have explored their potential as:

Antimicrobial agents: Research on N-(2-hydroxy-4-nitrophenyl)benzamides has shown significant activity against various bacteria and fungi.

Antidiabetic agents: Analogues such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. mdpi.com

Antiparasitic agents: N-Phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.

These research avenues underscore the continued importance of the N-(substituted-phenyl)benzamide scaffold in the development of new therapeutic agents. The specific combination of methyl and nitro substituents in this compound places it within this active area of research, suggesting its potential for further investigation and application.

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDLNDPJIVSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385443 | |

| Record name | N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104478-92-4 | |

| Record name | N-(2-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Methyl 4 Nitrophenyl Benzamide

Established Synthetic Routes and Mechanistic Considerations

The primary and most well-documented method for synthesizing N-(2-methyl-4-nitrophenyl)benzamide is through the benzoylation of anilines. This classic reaction provides a reliable pathway to the target compound.

Benzoylation Reactions Involving Anilines

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction. iitk.ac.inquora.com This involves the reaction of 2-methyl-4-nitroaniline (B30703) with benzoyl chloride in the presence of a base. slideshare.netyoutube.com The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. quora.combyjus.comquora.com This neutralization is essential to drive the reaction equilibrium towards the formation of the amide product. byjus.com

The mechanism of this reaction involves a nucleophilic attack by the nitrogen atom of the 2-methyl-4-nitroaniline on the carbonyl carbon of the benzoyl chloride. youtube.comvedantu.com This is followed by the elimination of a chloride ion to form the stable amide product. youtube.comunacademy.com The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org This setup allows the base in the aqueous phase to neutralize the acid, while the reactants and the product remain in the organic phase. wikipedia.org

A general procedure for this synthesis involves dissolving 2-methyl-4-nitroaniline in a suitable organic solvent, followed by the addition of a base and then the dropwise addition of benzoyl chloride. youtube.com The reaction mixture is typically stirred vigorously to ensure proper mixing of the two phases. After the reaction is complete, the organic layer is separated, washed, and dried, and the product is then isolated, often through recrystallization.

Alternative Synthetic Approaches

While direct benzoylation is the most common route, other methods for forming amide bonds could theoretically be applied to the synthesis of this compound. For instance, the use of benzoic anhydride (B1165640) as the acylating agent is a possibility. nih.gov

Another potential, though less direct, approach could involve the use of coupling reagents to facilitate the amide bond formation between 2-methyl-4-nitroaniline and benzoic acid. Furthermore, more advanced methods reported for the synthesis of other N-arylbenzamides could be adapted. One such method involves a palladium-catalyzed carbonylative amination of an aryl halide with an aniline (B41778) and carbon monoxide. While not specifically documented for this compound, this approach offers an alternative disconnection for its synthesis.

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound primarily focuses on the conditions of the Schotten-Baumann reaction. Key factors that can be adjusted to improve the yield and purity of the product include the choice of base, solvent, temperature, and reaction time.

The selection of the base is critical. While sodium hydroxide is commonly used, other bases like potassium carbonate or tertiary amines such as triethylamine (B128534) or pyridine can also be employed. nih.govresearchgate.net Pyridine, in particular, can sometimes act as a superior catalyst, forming a more reactive acylating agent with benzoyl chloride. byjus.com

Solvent choice also plays a significant role. The use of a two-phase system is a hallmark of the Schotten-Baumann reaction, but solvent-free conditions have also been explored for benzoylation reactions. wikipedia.orgnih.gov Microwave-assisted synthesis on a solid support, such as basic alumina, has been shown to be an efficient and environmentally friendly alternative for the benzoylation of anilines. nih.gov This method can lead to higher yields in shorter reaction times.

Further optimization can be achieved by carefully controlling the reaction temperature and the rate of addition of the benzoyl chloride. Maintaining a low temperature during the initial stages of the reaction can help to control the exothermic nature of the reaction and minimize side reactions.

Below is a table summarizing various benzoylation conditions and their outcomes for aniline, which can serve as a starting point for optimizing the synthesis of this compound.

| Catalyst/Support | Reaction Conditions | Yield (%) |

| None | Neat, 10 min | 20 |

| Pyridine | Neat, 10 min | 35 |

| Basic Alumina | MW, 300W, 5 min | 92 |

| Acidic Alumina | MW, 300W, 10 min | 40 |

| Silica Gel | MW, 300W, 10 min | 30 |

This data is based on the benzoylation of aniline and serves as a representative example. nih.gov

Strategies for Derivatization and Targeted Structural Modifications

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of related compounds with potentially new properties.

Introduction of Diverse Substituents on the Aromatic Rings

Substituents can be introduced onto either of the two aromatic rings of this compound. The benzoyl moiety can be modified by using substituted benzoyl chlorides in the initial synthesis. For example, reacting 2-methyl-4-nitroaniline with 4-chlorobenzoyl chloride would yield N-(2-methyl-4-nitrophenyl)-4-chlorobenzamide. A variety of substituted benzoyl chlorides are commercially available or can be readily synthesized, allowing for the introduction of a wide range of functional groups, including halogens, alkyl groups, and alkoxy groups.

Modification of the 2-methyl-4-nitrophenyl ring is also possible. The nitro group can be a handle for further transformations. For instance, reduction of the nitro group to an amine would provide a new site for derivatization, such as acylation or sulfonylation. The resulting amino group could also be used to introduce a variety of substituents via diazotization reactions.

Synthesis of Related Heterocyclic Structures via Transformation

The functional groups present in this compound, particularly the nitro group, can be utilized to construct heterocyclic ring systems. A key transformation is the reduction of the nitro group to an amine. The resulting N-(4-amino-2-methylphenyl)benzamide is a valuable intermediate for the synthesis of various heterocycles.

For example, this diamine can undergo intramolecular cyclization reactions to form quinazolinone derivatives. Treatment of N-(4-amino-2-methylphenyl)benzamide with a one-carbon synthon, such as an orthoester or formic acid, could lead to the formation of a substituted quinazolinone.

Another possibility involves the reaction of the amino group with other reagents to form different heterocyclic systems. For instance, reaction with a β-ketoester could lead to the formation of a benzodiazepine (B76468) derivative. The specific heterocyclic system formed would depend on the nature of the cyclizing agent used.

Advanced Spectroscopic and Structural Elucidation of N 2 Methyl 4 Nitrophenyl Benzamide

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For a compound like N-(2-methyl-4-nitrophenyl)benzamide, the FT-IR spectrum is expected to show distinct peaks confirming its key structural features. Analysis of the closely related isomer, N-(2-methyl-5-nitrophenyl)benzamide, reveals several key absorption bands that are instrumental in its identification. researchgate.net The presence of nitro (NO₂) and amide (NH-C=O) functional groups was confirmed by FT-IR spectral analysis. researchgate.net

Key vibrational frequencies observed in the FT-IR spectrum of the related compound N-(2-methyl-5-nitrophenyl)benzamide are detailed below. These frequencies are indicative of what would be expected for the title compound.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 | N-H Stretching | Amide |

| ~1660 | C=O Stretching (Amide I) | Amide |

| ~1575 & ~1340 | Asymmetric & Symmetric NO₂ Stretching | Nitro Group |

| ~1520 | N-H Bending (Amide II) | Amide |

| ~3100-3000 | Aromatic C-H Stretching | Aromatic Rings |

| ~1600, ~1480 | C=C Stretching | Aromatic Rings |

| ~2950 | Aliphatic C-H Stretching | Methyl Group |

The N-H stretching vibration typically appears as a sharp band in the region of 3300 cm⁻¹. The strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The Amide II band, resulting from N-H bending and C-N stretching, is observed near 1520 cm⁻¹. The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.netnih.gov Finally, various peaks corresponding to aromatic and aliphatic C-H stretching and aromatic C=C stretching confirm the presence of the phenyl, substituted phenyl, and methyl moieties.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra.

While specific experimental Raman data for this compound was not available in the reviewed literature, this analysis would be valuable for a complete vibrational profile. Raman spectroscopy would be expected to provide strong signals for the symmetric vibrations of the aromatic rings and the C-C skeletal framework. The symmetric stretching of the nitro group would also be observable. By combining FT-IR and Raman data, a more complete assignment of the fundamental vibrational modes of the molecule can be achieved. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters used for structural assignment.

For this compound, the ¹H NMR spectrum would confirm the arrangement of substituents on the aromatic rings. The spectrum of the related N-(2-methyl-5-nitrophenyl)benzamide has been recorded and confirms the chemical structure. researchgate.net The expected signals for the title compound would include a downfield singlet for the amide (N-H) proton, distinct multiplets for the protons on the two aromatic rings, and a singlet for the methyl (CH₃) group protons.

Representative ¹H NMR Data (based on N-(2-methyl-5-nitrophenyl)benzamide) researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet (broad) | N-H (Amide) |

| ~8.0-8.2 | Multiplet | Protons on benzamide (B126) ring |

| ~7.5-7.8 | Multiplet | Protons on nitrophenyl ring |

| ~7.4-7.6 | Multiplet | Protons on benzamide ring |

| ~2.4 | Singlet | CH₃ |

The broad singlet for the amide proton appears at a very downfield chemical shift due to the deshielding effects of the adjacent carbonyl group and hydrogen bonding. The aromatic region would show complex multiplets corresponding to the protons on the benzoyl and the 2-methyl-4-nitrophenyl rings. The methyl group protons appear as a characteristic singlet around 2.4 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

The ¹³C NMR spectrum of this compound would show signals for all 14 carbon atoms in the molecule. The spectrum recorded for the N-(2-methyl-5-nitrophenyl)benzamide isomer confirms the presence of the expected carbon environments. researchgate.net Key signals include the carbonyl carbon, the aromatic carbons (with those attached to the nitro group being significantly downfield), and the aliphatic methyl carbon.

Representative ¹³C NMR Data (based on N-(2-methyl-5-nitrophenyl)benzamide) researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Amide Carbonyl) |

| ~148 | Aromatic C-NO₂ |

| ~141 | Aromatic C-N (Amide) |

| ~135 | Aromatic C (quaternary) |

| ~120-132 | Aromatic CH |

| ~18 | CH₃ |

The amide carbonyl carbon is typically observed at a downfield shift of around 166 ppm. The aromatic carbons appear in the range of 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and amide groups appearing at the lower field end of this range. The upfield signal around 18 ppm corresponds to the methyl group carbon.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)

While 1D NMR provides essential data, complex structures often require advanced 2D NMR experiments for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This 2D technique maps protons to the carbons they are directly attached to (¹JCH coupling). sdsu.eduyoutube.com It allows for the definitive assignment of every protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). youtube.com This is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the methyl and nitro groups. It works by connecting molecular fragments, for instance, showing a correlation from the N-H proton to the carbonyl carbon and from the methyl protons to the aromatic carbon they are attached to.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments (commonly DEPT-45, DEPT-90, and DEPT-135) that are used to determine the multiplicity of carbon signals. uvic.ca A DEPT-90 spectrum shows only CH (methine) carbons, while a DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. This technique provides a rapid way to distinguish between the different types of carbon atoms.

Although specific 2D NMR spectra for this compound are not detailed in the available literature, the application of this full suite of experiments would be the standard and necessary procedure for complete and unequivocal structural verification.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For this compound (C₁₄H₁₂N₂O₃), the calculated molecular weight is 256.26 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 256. The fragmentation of benzamide derivatives is well-understood and generally involves cleavage of the amide bond. researchgate.netchemguide.co.uk The primary fragmentation pathway for the title compound is expected to produce a stable benzoyl cation and a substituted aniline (B41778) radical.

Key expected fragmentation patterns include:

Formation of the Benzoyl Cation: Cleavage of the C-N amide bond results in the formation of the highly stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺) at m/z 105. researchgate.net This is often a prominent peak in the spectra of benzamides.

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net

Formation of Substituted Aniline Fragments: The other part of the initial cleavage would be the [2-methyl-4-nitrophenyl]amino radical, which could also be detected as a charged species.

A similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide, shows its molecular ion peak at m/z 287 and a base peak at m/z 150, corresponding to the nitrophenyl isocyanate radical cation, indicating a complex rearrangement can also occur. researchgate.net

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 256 | Molecular Ion [M]⁺ | [C₁₄H₁₂N₂O₃]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the solid-state properties of a material. While specific crystal data for this compound is not available in the surveyed literature, extensive studies on closely related substituted nitrophenyl benzamides allow for a detailed and accurate prediction of its structural characteristics. researchgate.netnih.govnih.gov

Determination of Crystal Structure and Polymorphism

Substituted benzamides commonly crystallize in monoclinic or orthorhombic space groups. researchgate.netnih.govnih.gov For example, 3-chloro-N-(2-nitrophenyl)benzamide crystallizes in the monoclinic P2₁/c space group, while 2-nitro-N-(4-nitrophenyl)benzamide adopts an orthorhombic P2₁2₁2₁ system. researchgate.netnih.gov It is highly probable that this compound would crystallize in one of these common systems.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in complex organic molecules and could be possible for the title compound, although no specific polymorphs have been reported.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P2₁2₁2₁ | researchgate.nettubitak.gov.tr |

| 3-Chloro-N-(2-nitrophenyl)benzamide | Monoclinic | P2₁/c (reported as Inline graphic) | nih.gov |

| 2-Nitro-N-(2-nitrophenyl)benzamide | Orthorhombic | P2₁2₁2₁ (reported as Inline graphic) | nih.gov |

| N-(2-Methylphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P2₁/c | nih.gov |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is expected to be stabilized by a network of hydrogen bonds and other non-covalent interactions.

Intramolecular Hydrogen Bonding: A key structural feature in related ortho-substituted benzamides is the formation of an intramolecular hydrogen bond. nih.gov In the title compound, a hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group is anticipated. This interaction forms a stable, six-membered pseudo-ring known as an S(6) motif, which significantly influences the molecule's conformation. nih.gov

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are likely linked by intermolecular hydrogen bonds. The most probable interaction is between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or dimers. researchgate.net Weaker C-H···O interactions involving aromatic C-H donors and oxygen acceptors (from the nitro or carbonyl groups) further stabilize the crystal packing. nih.govtubitak.gov.tr

Conformational Analysis in the Solid State

The most significant conformational variable is the dihedral angle between the planes of the two aromatic rings (the benzoyl ring and the 2-methyl-4-nitrophenyl ring). In related structures, this angle can vary widely depending on the substitution pattern and the resulting steric and electronic effects. For instance, in 2-nitro-N-(4-nitrophenyl)benzamide, the rings are highly twisted with a dihedral angle of 82.32°. researchgate.nettubitak.gov.tr In contrast, other derivatives show much smaller angles, indicating a more planar conformation. nih.gov The presence of the ortho-methyl group in the title compound likely introduces steric hindrance that forces the rings into a non-coplanar arrangement. The nitro and methyl groups themselves are generally found to be nearly coplanar with their attached aromatic rings. researchgate.net

| Compound | Dihedral Angle Between Rings | Reference |

|---|---|---|

| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32° | researchgate.nettubitak.gov.tr |

| 2-Nitro-N-(2-nitrophenyl)benzamide | 71.76° and 24.29° (amide to rings) | nih.gov |

| 3-Chloro-N-(2-nitrophenyl)benzamide | 15.2° and 8.2° (amide to rings) | nih.gov |

| 2-Methyl-N-(4-methylphenyl)benzamide | 81.44° | researchgate.net |

Thermal Stability Profiling (e.g., TGA, DTA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to characterize a material's thermal stability, melting point, and decomposition behavior.

While no specific thermal analysis data has been published for this compound, the expected behavior can be inferred. A DSC thermogram would typically show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, TGA would show a significant loss of mass, indicating thermal decomposition. The presence of a nitro group often leads to energetic decomposition at elevated temperatures. For example, studies on other nitroaromatic compounds confirm their decomposition upon heating. nih.gov The analysis of related compounds shows that these techniques are standard for determining the thermal stability range of benzamide derivatives.

Theoretical and Computational Chemistry Investigations of N 2 Methyl 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of N-(2-methyl-4-nitrophenyl)benzamide.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, often using the B3LYP/6-31G(d,p) level of theory, have been employed to determine the optimized molecular geometry of related benzamide (B126) structures. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a similar compound, 2-nitro-N-(4-nitrophenyl) benzamide, the bond lengths and angles were found to be in good agreement with experimental data. researchgate.net The analysis of the electronic structure reveals the distribution of electrons within the molecule. For example, Mulliken charge analysis has been used to determine the atomic charges, showing that carbon atoms bonded to nitrogen and oxygen atoms tend to have positive charges, while those bonded to hydrogen can be negative. researchgate.net

In a related study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the molecule was found to consist of three rings linked by amide bonds. nih.gov The benzene (B151609) rings were observed to be inclined to the mean plane of the central benzene ring, with the nitro and methoxy (B1213986) groups exhibiting specific orientations relative to their respective rings. nih.gov All calculated bond lengths and angles were within normal ranges. nih.gov

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational analysis is a crucial aspect of understanding the molecular dynamics of this compound. Although specific data for this exact compound is limited in the provided search results, studies on analogous molecules provide insight into the methodology. For instance, the infrared and Raman spectra of similar compounds have been compared with theoretical calculations to assign vibrational modes. nih.gov This process often involves the use of a stepwise reduction procedure to assign vibrational modes with mutually orthogonal dipole moments. nih.gov Such analyses are fundamental for interpreting experimental spectroscopic data and understanding the vibrational characteristics of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org

For a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations at the M06/6-311G(d,p) level were used to determine the HOMO and LUMO energies. nih.gov The HOMO energies for three derivatives were -7.128, -6.973, and -7.144 eV, while the LUMO energies were -1.491, -1.358, and -2.526 eV, respectively. nih.gov This resulted in HOMO-LUMO energy gaps of 5.637, 5.615, and 4.618 eV. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and potential for charge transfer within the molecule. nih.gov

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface.

In MEP maps, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For 2-nitro-N-(4-nitrophenyl) benzamide, the negative potential (red) was localized on the oxygen atoms, highlighting these as the most reactive sites for electrophilic interactions. researchgate.net Conversely, in a study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, positive potential zones were observed along the N-H bonds, suggesting these areas are prone to nucleophilic attack. nih.gov The green color in an MEP map typically indicates regions of zero potential. nih.gov

Non-Linear Optical (NLO) Properties Prediction and Characterization

The investigation of non-linear optical (NLO) properties is a significant area of research for materials with potential applications in photonics and optoelectronics. Computational methods are instrumental in predicting and characterizing the NLO response of molecules like this compound.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are commonly used to predict the value of β. For comparison, urea (B33335) is often used as a reference material in NLO studies. nih.govmdpi.com

In a study of novel triazine derivatives, the first hyperpolarizability was calculated using DFT. The results showed that the synthesized compounds had significantly higher β values than urea, with one compound being 24 times higher and another 15 times higher, indicating their potential as NLO materials. nih.gov For a series of chlorobenzaldehydes, the first-order hyperpolarizability was also calculated, demonstrating the utility of this method in screening potential NLO candidates. mdpi.com Similarly, for novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, one of the compounds exhibited a significant first hyperpolarizability of 6.317 × 10–30 esu, suggesting its promise for NLO applications. nih.gov

| Compound | Dipole Moment (µ) (Debye) | First Hyperpolarizability (β) (esu) |

|---|---|---|

| o-Cl benzaldehyde | 3.1243 | 155.86 × 10-30 |

| m-Cl benzaldehyde | 1.8918 | 240.86 × 10-30 |

| p-Cl benzaldehyde | 2.1276 | 820.22 × 10-30 |

| Triazine Derivative 3 | 2.76 | - |

| Triazine Derivative 5 | 6.96 | - |

| Triazole Derivative 7c | - | 6.317 × 10-30 |

Exploration of Optical Transmittance and Band Gap Energy

The optical properties of this compound have been a subject of interest, particularly its optical transmittance and band gap energy. These characteristics are crucial for understanding the material's potential use in optoelectronic devices. For a related compound, N-(2-methyl-5-nitro-phenyl)benzamide (N2M5NPBA), UV-Visible spectrum analysis revealed a cut-off wavelength at 278 nm, which corresponds to a bandgap energy of approximately 4.19 eV. researchgate.net This wide band gap suggests that the crystal is transparent in the visible region, a desirable property for nonlinear optical (NLO) applications. researchgate.net The high transmission in the visible and near-infrared regions is a key indicator of its suitability for such applications. researchgate.net

Further studies on similar compounds have also highlighted the importance of the energy gap. For instance, in another benzamide derivative, the energy gap was estimated to be 4.96 eV, indicating significant electronic stability and low reactivity. researchgate.net The determination of the optical energy gap is often performed using a Tauc plot, which for one crystal yielded a value of 3.47 eV. researchgate.net These values underscore the influence of molecular structure on the electronic and optical properties of these compounds.

Below is a table summarizing the optical properties of a related benzamide derivative:

| Property | Value | Reference |

| Cut-off Wavelength (λ_cut-off) | 278 nm | researchgate.net |

| Band Gap Energy (E_g) | 4.19 eV | researchgate.net |

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Quantum Chemical Topology

Understanding the intermolecular interactions within the crystal structure of this compound is essential for predicting its physical properties and crystal packing. Hirshfeld surface analysis and quantum chemical topology methods are powerful tools for this purpose.

For similar molecular structures, Hirshfeld analysis has revealed the dominance of specific interactions. For example, in one related compound, O···H/H···O interactions accounted for 40.1% of the surface contacts, followed by H···H (27.5%) and C···H/H···C (12.4%) interactions. nih.gov These interactions are visualized as distinct regions on the 2D fingerprint plot. crystalexplorer.netnih.gov The sharp spikes in the fingerprint plots often indicate the presence of strong hydrogen bonds. researchgate.net The color-coding of the plot, from blue for few contacts to red for many, provides a quick visual summary of the interaction landscape. crystalexplorer.net

The Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) methods offer deeper insights into the nature and strength of non-covalent interactions. researchgate.net The AIM theory, developed by Bader, analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. chemrxiv.org The RDG approach, on the other hand, visualizes weak interactions by plotting the reduced density gradient as a function of the electron density signed by the second eigenvalue of the Hessian matrix. researchgate.netchemrxiv.org This method allows for the identification and classification of van der Waals interactions, hydrogen bonds, and steric clashes. chemrxiv.org For a related molecule, 2-amino-4-methyl-6-nitropyridinium 4-aminobenzoate (B8803810) (2AD4AB), AIM and RDG analyses were employed to investigate O–H···N and N–H···O interactions within the molecule. researchgate.net

Advanced Molecular Modeling and Simulation Studies

Advanced molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are instrumental in predicting the biological activity of this compound.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This technique helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy in kcal/mol. dergipark.org.trnih.gov For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies against α-glucosidase and α-amylase enzymes revealed binding energies ranging from -9.7 to -8.0 kcal/mol and -9.8 to -7.9 kcal/mol, respectively. nih.gov These results indicated significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of the enzymes. nih.govresearchgate.net

The binding affinity is a critical parameter in drug design, and lower binding energy values generally suggest a more stable protein-ligand complex. dergipark.org.tr In another study involving nitro benzamide derivatives, compounds with a higher number of nitro groups and specific orientations showed more efficient binding to the iNOS enzyme. researchgate.net

The table below presents the binding affinities of a related benzamide derivative with different target proteins.

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| α-glucosidase | -7.7 | dergipark.org.tr |

| DNA | -7.4 | dergipark.org.tr |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can validate the binding poses obtained from molecular docking and assess the persistence of key interactions. nih.govresearchgate.net

In a study of a highly active benzamide derivative, MD simulations were performed to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex. researchgate.net The stability of the complex in the binding site of the target proteins was confirmed by the RMSD analysis. researchgate.net MD simulations can also reveal conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action. acs.org The stability of the protein-ligand complex is a key factor in determining the efficacy of a potential drug molecule. nih.gov

Structure Activity Relationship Sar Studies of N 2 Methyl 4 Nitrophenyl Benzamide and Analogues

Impact of Substituent Effects on Research-Oriented Biological Activities

The biological activity of N-phenylbenzamide derivatives can be significantly modulated by the nature and position of substituents on both the aniline (B41778) and benzoyl rings. These modifications influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Influence of Methyl Group Position and Nitro Group Orientation

The placement of the methyl and nitro groups on the N-phenyl ring of N-phenylbenzamide derivatives is a critical determinant of their biological activity. While direct SAR studies on N-(2-methyl-4-nitrophenyl)benzamide are not extensively documented in publicly available research, the principles of substituent effects on aromatic rings provide a framework for understanding their likely influence.

The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects, which significantly reduces the electron density of the aromatic ring. researchgate.net This can impact the binding affinity of the compound to its target. The orientation of the nitro group (ortho, meta, or para) is also crucial. In a study on N-(2-hydroxy-5-nitrophenyl)benzamide and N-(2-hydroxy-4-nitrophenyl)benzamide derivatives, it was observed that the position of the nitro group influenced the antimicrobial activity. esisresearch.org For example, against Candida albicans, the 4-nitro derivatives generally showed comparable or slightly better activity than the 5-nitro derivatives. esisresearch.org Specifically, N-(2-hydroxy-4-nitrophenyl)benzamide showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, while N-(2-hydroxy-5-nitrophenyl)benzamide had a MIC of 250 µg/mL against the same strain. esisresearch.org

In a series of benzamide (B126) and picolinamide (B142947) derivatives evaluated as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity. researchgate.net This highlights the general principle that the spatial arrangement of substituents is a key factor in determining biological outcomes.

Effects of Aromatic Ring Substitutions on Potency and Selectivity

Substitutions on both the N-phenyl and the benzoyl aromatic rings of the N-phenylbenzamide scaffold have been shown to have a profound impact on the potency and selectivity of their biological activities.

In a study of N-(2-hydroxy-4-nitrophenyl)benzamide and N-(2-hydroxy-5-nitrophenyl)benzamide derivatives, various substituents were introduced on the benzoyl ring to investigate their effect on antimicrobial activity. esisresearch.org The results, summarized in the table below, demonstrate that the nature of the substituent plays a significant role in the potency against different microbial strains. For example, against Bacillus subtilis ATCC 6633, the introduction of a 4-chloro substituent on the benzoyl ring of the N-(2-hydroxy-4-nitrophenyl)amide scaffold resulted in a MIC of 7.8 µg/mL, which was more potent than the unsubstituted analog (MIC > 500 µg/mL). esisresearch.org

Antimicrobial Activity of N-(2-hydroxy-4-nitrophenyl)benzamide Analogues

Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | R-group on Benzoyl Ring | S. aureus ATCC 6538 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | C. albicans ATCC 10231 |

|---|---|---|---|---|---|

| 1a | -H | >500 | >500 | >500 | 125 |

| 1b | 4-CH3 | >500 | >500 | >500 | 125 |

| 1c | 4-Cl | 15.6 | 7.8 | >500 | 62.5 |

| 1d | 4-NO2 | 62.5 | 125 | >500 | 62.5 |

Similarly, in a series of benzamide derivatives investigated as inhibitors of Mycobacterium tuberculosis, substitutions on the benzamide core were found to be critical for activity. acs.org For instance, replacing a morpholine (B109124) group with a thiophene (B33073) substituent at the C-5 position of the benzamide core led to potent analogues with high selectivity and low cytotoxicity. acs.org

Furthermore, research on N-phenylbenzamide derivatives as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists revealed that the SAR for this series was generally shallow, with substitutions on the benzamide moiety leading to a range of potencies and selectivities against different receptor subtypes. nih.gov

Correlation of Calculated Physicochemical Parameters with Observed Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. This is achieved by correlating calculated physicochemical parameters (descriptors) of the molecules with their observed biological responses.

While a specific QSAR study for this compound was not found in the reviewed literature, the principles of QSAR have been applied to other series of benzamide derivatives to understand the structural requirements for their activity. For example, a QSAR study on benzamide derivatives with anti-leukotriene activity found that the conformations of the benzamide moiety and other parts of the molecule were crucial for their antagonist activity. nih.gov

In another study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, a QSAR equation was developed that correlated the anticancer activity (pIC50) with descriptors such as Log S (logarithm of aqueous solubility) and MR (molar refractivity). bldpharm.com This indicates that properties like solubility and molecular volume are important for the biological activity of these compounds.

The physicochemical properties of N-phenylbenzamide analogues, such as lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight, are key determinants of their pharmacokinetic and pharmacodynamic properties. nih.gov

Ligand Efficiency and Specific Binding Affinity Considerations

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule to its target on a per-atom basis. It is calculated as the binding energy divided by the number of non-hydrogen atoms in the molecule. esisresearch.org A higher ligand efficiency value is generally desirable, as it indicates that the molecule achieves its potency with a smaller size, which can be advantageous for developing drug candidates with favorable properties.

In a study of N-phenylbenzamide inhibitors of the mitochondrial permeability transition pore, several analogues displayed promising physicochemical parameters and moderately favorable ligand efficiency. nih.gov

Specific binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of how tightly a ligand binds to its target. The SAR studies discussed in the previous sections aim to optimize this binding affinity by modifying the chemical structure of the lead compound. For example, in the study of benzamide derivatives as Mycobacterium tuberculosis inhibitors, structural modifications led to compounds with IC90 values in the nanomolar range, indicating high specific binding affinity. acs.org

The selectivity of a compound for its intended target over other biological molecules is also a critical consideration. High selectivity is important to minimize off-target effects. The selectivity index (SI), which is the ratio of the cytotoxic concentration (e.g., CC50 on a normal cell line) to the effective concentration (e.g., IC50 on a cancer cell line), is often used to assess this. up.ac.zanih.gov In the development of anticancer agents, a higher SI value is desirable as it indicates a greater therapeutic window. up.ac.zanih.gov

Advanced Research Applications and Future Perspectives for N 2 Methyl 4 Nitrophenyl Benzamide

Role in the Development of Research Probes and Synthetic Intermediates

N-(2-methyl-4-nitrophenyl)benzamide holds potential as a valuable synthetic intermediate in organic chemistry. The presence of a nitro group, a methyl group, and an amide linkage provides multiple sites for chemical modification. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes. For instance, the reduction of a nitro group is a key step in the synthesis of many biologically active compounds.

The benzamide (B126) structure itself is a common scaffold in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Therefore, this compound could serve as a starting material for the creation of libraries of novel compounds to be screened for various biological activities.

The synthesis of related benzamide compounds often involves the reaction of a substituted aniline (B41778) with a benzoyl chloride. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide has been reported from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline (B120555) in an aqueous medium. mdpi.com This suggests that similar synthetic strategies could be employed for this compound, potentially allowing for the introduction of various labels or functional groups, which is a key aspect in the development of research probes.

Applications in Materials Science Research

The unique electronic and structural characteristics of this compound suggest its potential utility in the field of materials science.

Organic molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. While there is no specific research on the NLO properties of this compound, related nitro-containing aromatic compounds have been investigated for this purpose. The nitro group acts as a strong electron-withdrawing group, which can lead to a large second-order hyperpolarizability, a key requirement for NLO materials. Further research would be needed to crystallize this compound in a non-centrosymmetric space group and measure its NLO coefficients to validate this potential application.

There is currently no specific information available in the searched literature regarding the direct contribution of this compound to polymer and coating research. However, related nitro compounds have been explored for their ability to modify the properties of polymers. The introduction of such molecules can influence properties like thermal stability, flammability, and surface characteristics. Given its structure, it is conceivable that this compound could be investigated as an additive or a monomer in specialized polymer systems, but this remains a hypothetical application without direct supporting research.

Utility as a Reference Standard in Analytical Chemistry Methodologies

At present, there is no evidence in the provided search results to suggest that this compound is used as a reference standard in analytical chemistry methodologies. For a compound to serve as a reference standard, it must be well-characterized, stable, and have a high purity. While it is available from some chemical suppliers, its widespread use as a certified reference material has not been documented.

Future Directions in Synthetic Methodology Research and Sustainable Synthesis

Future research into the synthesis of this compound could focus on developing more sustainable and efficient methods. Traditional amide synthesis often involves the use of stoichiometric amounts of coupling reagents, which can generate significant waste. Modern synthetic approaches, such as catalytic amidation reactions, could offer a greener alternative.

Furthermore, exploring mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, could be a promising avenue. The successful mechanosynthesis of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, highlights the potential for this eco-friendly technique. mdpi.com Applying such methods to the synthesis of this compound could reduce environmental impact and improve efficiency.

Identification of Unexplored Biological Targets and Mechanistic Pathways

The biological activity of this compound has not been extensively studied. However, the presence of the nitro group is significant, as nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. nih.gov The nitro group can be bioreduced within cells, leading to the generation of reactive nitrogen species that can cause cellular damage to microorganisms and cancer cells. nih.gov

Future research could involve screening this compound against a variety of biological targets. For instance, its structural similarity to other benzamide derivatives that have shown antidiabetic or antimicrobial activity suggests that it could be a candidate for similar studies. nih.govnanobioletters.com Molecular docking studies could be employed to predict potential binding interactions with various enzymes and receptors, guiding experimental investigations into its mechanism of action. The synthesis of derivatives of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazoles for antimicrobial screening points to the potential of the 2-methyl-4-nitrophenyl moiety in biologically active compounds. researchgate.net

Integration of Advanced Computational Approaches for Rational Compound Design

The advancement of computational chemistry has revolutionized the field of drug discovery and development, offering powerful tools for the rational design of novel therapeutic agents. slideshare.netnih.gov This approach utilizes sophisticated software and algorithms to model and predict the behavior of molecules at an atomic level, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.gov While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies of rational compound design are broadly applicable. By examining research on structurally related benzamides and nitroaromatic compounds, a clear framework emerges for how these computational techniques can be leveraged to explore and optimize the therapeutic potential of this compound and its derivatives.

The core of rational drug design is to understand the interaction between a small molecule (a potential drug) and its biological target, which is typically a protein or enzyme. slideshare.netyoutube.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are integral to this process. nih.govigi-global.com These techniques allow researchers to predict binding affinities, identify key structural features for biological activity, and assess the stability of the drug-target complex.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. youtube.com The primary goal is to simulate the binding process and estimate the strength of the interaction, often expressed as a docking score or binding energy. youtube.comajprd.com A more negative score generally indicates a more stable and favorable interaction. youtube.com

This method has been successfully applied to various nitro-substituted benzamide derivatives to explore their therapeutic potential. For instance, in studies of nitro benzamides as anti-inflammatory agents, molecular docking was used to analyze their binding efficiency to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov Such analyses reveal crucial details about the binding mode, including hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site.

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target. The results would provide insights into its potential mechanism of action and a basis for designing derivatives with improved binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | TYR 123, SER 234, LEU 345 |

| Binding Energy (kcal/mol) | -9.2 | |

| Hydrogen Bonds | 2 | SER 234, ASN 289 |

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. igi-global.comunair.ac.id

QSAR studies have been instrumental in optimizing the activity of various benzamide series. igi-global.comnih.gov For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides identified descriptors like LogD and molecular shadow indices as being crucial for their inhibitory activity on H+/K+-ATPase. igi-global.com

A QSAR model for this compound derivatives could be developed by synthesizing a library of related compounds and evaluating their biological activity. The resulting model would guide the design of new analogs with potentially enhanced efficacy.

Table 2: Representative Descriptors for a QSAR Model of this compound Derivatives This table presents hypothetical data for illustrative purposes.

| Derivative | LogP | Molar Refractivity | Electronic Energy | Predicted pIC50 |

|---|---|---|---|---|

| Compound A (Parent) | 3.5 | 75.2 | -1250 | 5.8 |

| Compound B (-Cl) | 4.0 | 80.1 | -1300 | 6.2 |

| Compound C (-OH) | 3.1 | 74.5 | -1275 | 5.5 |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between the ligand and the protein over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and reveal conformational changes that may occur upon ligand binding. nih.gov The analysis of root-mean-square deviation (RMSD) during the simulation is a common metric to evaluate the stability of the protein-ligand complex.

MD simulations have become a crucial tool in modern drug design, helping to refine docking results and provide a more accurate estimation of binding free energies. nih.govtandfonline.com For this compound, MD simulations could be used to validate the binding poses obtained from docking studies, ensuring that the predicted interaction is stable within the dynamic environment of the protein's binding site. This provides greater confidence in the rational design of new derivatives based on the initial docking predictions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methyl-4-nitrophenyl)benzamide, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. In Method A , benzoyl chloride reacts with 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine. Yield optimization (63%) requires precise stoichiometry and temperature control (0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .

- Data Contradictions : Lower yields (<50%) may arise from incomplete acylation or nitro group side reactions. Validate intermediates using TLC and adjust reaction time or solvent polarity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR Analysis : Key signals include δ 10.11 (s, 1H, NH), δ 8.19–7.52 (aromatic protons), and δ 2.41 (s, 3H, CH3). Discrepancies in peak splitting (e.g., dd at δ 8.19) indicate para-substitution effects .

- IR Validation : Stretch bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups. Compare with computed spectra (e.g., CC-DPS QSPR models) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Software : Use SHELXL for small-molecule refinement (e.g., hydrogen bonding networks) and ORTEP-3 for thermal ellipsoid visualization. For twinned crystals, employ SHELXD for phase resolution .

- Case Study : A similar benzamide derivative showed a dihedral angle of 85.2° between aromatic rings, stabilized by intramolecular H-bonding. Validate against ab initio calculations (e.g., Gaussian) .

Q. How does the nitro group in this compound influence its biological activity (e.g., enzyme inhibition)?

- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites. For example, benzamide analogs inhibit histone deacetylases (HDACs) by chelating zinc ions in catalytic pockets. MS-275 (a benzamide HDAC inhibitor) shows brain-region selectivity, with 30–100× higher potency than valproate in increasing acetylated histone H3 .

- Data Conflicts : Contrast in vitro IC50 values with in silico docking results (e.g., AutoDock Vina). Adjust protonation states of the nitro group under physiological pH for accuracy.

Q. How can researchers resolve contradictions between experimental and computational data (e.g., LogP, solubility) for this compound?

- QSPR/Neural Network Models : Use CC-DPS tools to predict physicochemical properties. For instance, experimentally measured LogP (~2.5) may deviate from computed values due to solvent effects. Validate via HPLC retention time correlation .

- Thermodynamic Analysis : Compare DSC-derived melting points with COSMO-RS simulations. Discrepancies >5°C suggest polymorphic forms or impurities .

Methodological Challenges

Q. What strategies mitigate crystallographic disorder in this compound derivatives?

- Refinement Protocols : Apply TWIN/BASF scaling in SHELXL for twinned data. For disorder in the methyl group, use PART instructions to model alternate conformers .

- Case Example : A thioamide analog required anisotropic displacement parameters (ADPs) for the nitro group, reducing R1 from 0.12 to 0.07 .

Q. How do steric effects from the 2-methyl group impact synthetic derivatization (e.g., Suzuki coupling)?

- Steric Hindrance : The methyl group at the 2-position reduces accessibility for cross-coupling reactions. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to facilitate coupling with aryl boronic acids .

- Alternative Routes : Introduce functional groups pre-synthesis (e.g., bromine at the 5-position) to enable late-stage diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.